2-Bromo-2,2-difluoro-1-thiomorpholinoethanone
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Overview
Description
2-Bromo-2,2-difluoro-1-thiomorpholinoethanone is a chemical compound with the molecular formula C6H8BrF2NOS and a molecular weight of 260.1 g/mol . It is characterized by the presence of bromine, fluorine, and a thiomorpholine ring, making it a unique compound in organic chemistry.
Preparation Methods
The synthesis of 2-Bromo-2,2-difluoro-1-thiomorpholinoethanone involves several steps. One common method includes the reaction of thiomorpholine with bromine and difluoroacetic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-2,2-difluoro-1-thiomorpholinoethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-Bromo-2,2-difluoro-1-thiomorpholinoethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-2,2-difluoro-1-thiomorpholinoethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. The thiomorpholine ring provides additional stability and specificity in its interactions .
Comparison with Similar Compounds
2-Bromo-2,2-difluoro-1-thiomorpholinoethanone can be compared with similar compounds such as:
2-Bromo-2,2-difluoroethanone: Lacks the thiomorpholine ring, making it less stable and less specific in its interactions.
2-Bromo-2,2-difluoro-1-piperidinoethanone: Contains a piperidine ring instead of thiomorpholine, leading to different reactivity and applications.
2-Chloro-2,2-difluoro-1-thiomorpholinoethanone: Substitutes bromine with chlorine, resulting in different chemical properties and reactivity.
This compound stands out due to its unique combination of bromine, fluorine, and thiomorpholine, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-2,2-difluoro-1-thiomorpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF2NOS/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMGVHUKYDXUKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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